molecular formula C9H13NO B13051034 (1R,2R)-1-Amino-1-phenylpropan-2-OL

(1R,2R)-1-Amino-1-phenylpropan-2-OL

Cat. No.: B13051034
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-APPZFPTMSA-N
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Description

(1R,2R)-1-Amino-1-phenylpropan-2-ol is a chiral amino alcohol of high importance in pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the production of adrenergic drugs . Its specific stereochemical configuration is essential for creating molecules that target the cardiovascular system, such as beta-blockers used to manage conditions like hypertension, angina, and arrhythmias . Furthermore, it is employed in the creation of compounds that act on the central nervous system . The compound is closely related to the phenylpropanolamine family of sympathomimetic agents, which are known to act primarily as norepinephrine releasing agents, thereby indirectly activating adrenergic receptors . As a building block, its well-defined chiral environment is valuable for the rational design of ligands and catalysts in asymmetric synthesis, helping to ensure the efficacy and specificity of the resulting target molecules . This product is intended for research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1

InChI Key

AAEOXZIUGCXWTF-APPZFPTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O

Origin of Product

United States

Applications of 1r,2r 1 Amino 1 Phenylpropan 2 Ol in Asymmetric Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks, or synthons, are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis, preserving their stereochemical integrity. (1R,2R)-1-Amino-1-phenylpropan-2-ol serves as an important starting material for a variety of more complex chiral molecules.

Precursors for Chiral Fine Chemicals and Pharmaceutical Intermediates

The defined stereochemistry of this compound makes it an ideal precursor for other valuable chiral molecules, notably oxazolidinones. These heterocyclic compounds are significant in their own right, serving as another class of widely used chiral auxiliaries. The transformation from the amino alcohol to the oxazolidinone can be achieved through reaction with reagents like phosgene (B1210022) or diethyl carbonate, which provide the necessary carbonyl group to form the five-membered ring. researchgate.netnih.gov For instance, (1R,2R)-norpseudoephedrine can be cyclized to form (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone.

Furthermore, chiral 1,2-amino alcohols are recognized as privileged structural motifs in many drug candidates and are used to synthesize complex pharmaceutical intermediates. nih.gov For example, the pseudoephedrine auxiliary, a close derivative, has been used in a practical, high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. nih.gov

Utility as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After guiding the formation of the desired stereocenter in the substrate, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The this compound backbone is central to one of the most successful classes of chiral auxiliaries.

Facilitation of Stereoselective Chemical Reactions

The most prominent use of this scaffold is in the Myers asymmetric alkylation, which employs the N-methylated analog, pseudoephedrine, but the principle remains the same for norpseudoephedrine (B1213554). synarchive.comblogspot.com In this methodology, the chiral auxiliary is first converted into a tertiary amide by reaction with a carboxylic acid derivative. This amide is then treated with a strong base, such as lithium diisopropylamide (LDA), to form a rigid lithium-chelated Z-enolate. The original stereocenters of the auxiliary create a specific chiral environment around the enolate. The phenyl group effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the opposite face. synarchive.comnih.gov This process results in the formation of a new stereocenter with a very high degree of stereocontrol, often exceeding 95% diastereomeric excess. harvard.edu

This method is highly versatile and has been applied to the synthesis of a wide range of enantiomerically enriched compounds. harvard.edunih.gov After the alkylation step, the auxiliary can be cleanly cleaved under mild conditions to yield chiral carboxylic acids, alcohols, aldehydes, or ketones. blogspot.comharvard.edu The reliability and high stereoselectivity of this method have made it a staple in both academic and industrial research. blogspot.comnih.gov Beyond simple alkylations, pseudoephedrine amides have also been successfully employed in asymmetric Michael reactions to produce enantiomerically enriched 3-aryl-delta-lactones. nih.gov

Table 1: Examples of Myers Asymmetric Alkylation using a Pseudoephedrine-Derived Auxiliary This table illustrates the high diastereoselectivity achieved with various electrophiles in the alkylation of pseudoephedrine amides.

Electrophile (R-X)ProductDiastereoselectivity (d.r.)Reference
Iodomethaneα-Methylated amide>99:1 nih.gov
Benzyl bromideα-Benzylated amide>99:1 nih.gov
Allyl iodideα-Allylated amide98:2 nih.gov
Propargyl bromideα-Propargylated amide97:3 nih.gov

Application as Optical Resolution Agents for Racemic Mixtures

While the primary application of this compound is as a covalently bound chiral auxiliary, its basic amino group and acidic hydroxyl group also allow it to function as a classical resolving agent. In this capacity, it can be reacted with a racemic mixture of a chiral acid to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the addition of an acid or base liberates the enantiomerically pure acid and recovers the resolving agent. While effective, this classical resolution is often less efficient than the more direct approach of asymmetric synthesis using the compound as a chiral auxiliary. sigmaaldrich.com

Development of Chiral Ligands in Asymmetric Catalysis

In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. These catalysts typically consist of a metal center bound to a chiral organic molecule, known as a ligand. The ligand's stereochemistry directs the reaction, leading to the preferential formation of one enantiomer over the other. nih.gov

Application in Various Asymmetric Reactions

The rigid C-C backbone and the strategically placed functional groups of this compound make it an excellent starting material for the synthesis of chiral ligands. enamine.net A common strategy involves converting the amino alcohol into a chiral oxazoline (B21484). For example, norephedrine-derived 2-alkenyloxazolidines have been synthesized and studied. acs.org

These N,O-type ligands, often called PHOX-type ligands when a phosphine (B1218219) group is also incorporated, are highly effective in a multitude of metal-catalyzed reactions. nih.gov They can chelate to various transition metals like palladium, rhodium, copper, and iridium. For instance, ephedrine-derived phosphinooxazolidine ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation reactions. acs.org The specific geometry enforced by the ligand around the metal center creates a chiral pocket, which dictates how the substrate binds and reacts, ultimately controlling the stereochemical outcome of the transformation. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity for a specific catalytic reaction. nih.gov

Asymmetric Henry Reactions

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great importance as the resulting β-nitro alcohols are versatile intermediates, readily converted into valuable chiral amino alcohols and other compounds.

The use of chiral copper(II) complexes with amino alcohol-derived ligands is a well-established strategy for catalyzing enantioselective Henry reactions. While direct catalytic data for this compound is not extensively documented in readily available literature, its diastereomer, (1R,2S)-ephedrine, has been used to create effective catalysts. For instance, ephedrine-based ligands, when complexed with copper(II) acetate, have been shown to catalyze the reaction between nitromethane (B149229) and various aromatic aldehydes. nih.gov These homogeneous catalysts can produce the corresponding nitroalcohols in high yields and with good enantioselectivities. nih.gov

The general mechanism involves the formation of a chiral copper complex that coordinates both the aldehyde and the deprotonated nitroalkane (nitronate). The specific geometry of the ligand-metal complex directs the facial attack of the nitronate on the aldehyde, leading to the preferential formation of one enantiomer of the product. The effectiveness of these catalysts often depends on the solvent and the specific structure of the ligand. researchgate.net For example, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands in complex with Cu(OAc)₂·H₂O have been shown to be highly effective for the asymmetric Henry reaction, yielding chiral nitroaldol products with excellent enantiomeric purity and high chemical yields. researchgate.net

Below is a table showing the performance of a copper(II) catalyst system with a C1-symmetric ligand derived from aminopinane, illustrating the typical results for such reactions.

Table 1: Asymmetric Henry Reaction of Aldehydes with Nitromethane Catalyzed by a Chiral Ligand-Cu(II) Complex

Aldehyde Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde (B42025) 45 55 (R)
4-Methoxybenzaldehyde 35 76 (R)
2-Naphthaldehyde 50 60 (R)
Cyclohexanecarboxaldehyde 97 55 (S)
Heptanal 95 67 (S)

Data sourced from a study using a C1-symmetric dinitrogen ligand derived from (1R,2R,3R,5S)-(−)-isopinocampheylamine and Cu(OAc)₂·H₂O in isopropanol. mdpi.com

Asymmetric Addition of Dialkylzinc to Carbonyls

The enantioselective addition of organozinc reagents to aldehydes is a robust method for synthesizing chiral secondary alcohols. wikipedia.org Chiral β-amino alcohols are among the most successful ligands for this transformation. wikipedia.org They react with dialkylzinc reagents to form a chiral zinc-alkoxide complex, which then acts as the catalyst.

Derivatives of the norephedrine (B3415761) family have been explored for this purpose. For example, N-butylnorephedrine attached to a polystyrene resin has been used to catalyze the addition of diethylzinc (B1219324) to both aromatic and aliphatic aldehydes, affording optically active secondary alcohols with good to high enantiomeric excesses. psu.edu The use of a polymer-supported catalyst simplifies catalyst removal and recycling. psu.edu The reaction of benzaldehyde with diethylzinc using a polymer-supported norephedrine catalyst in hexane (B92381) can yield (S)-1-phenylpropan-1-ol with 82% ee in 91% yield. psu.edu For aliphatic aldehydes like nonanal, the corresponding (S)-undecan-3-ol was obtained with 69% ee in 75% yield under similar conditions. psu.edu

The proposed catalytic cycle involves a dimeric zinc complex bridged by the amino alcohol ligand. The aldehyde coordinates to one zinc atom, and the alkyl group is transferred from the other zinc atom via a six-membered, chair-like transition state. The stereochemistry of the amino alcohol dictates the facial selectivity of the addition to the aldehyde.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes with a Polymer-Supported N-Butylnorephedrine Catalyst

Aldehyde Product Yield (%) Enantiomeric Excess (ee, %)
Benzaldehyde (S)-1-Phenylpropan-1-ol 91 82
Nonanal (S)-Undecan-3-ol 75 69

Data sourced from a study using N-butylnorephedrine supported on a polystyrene resin with a six-methylene spacer. psu.edu

Asymmetric Carbonyl Reductions

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. nih.gov One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent in the presence of a catalytic amount of a chiral oxazaborolidine. nih.govuwindsor.ca These oxazaborolidine catalysts are typically prepared in situ or pre-formed from a chiral β-amino alcohol and a borane source. uwindsor.ca

While many chiral amino alcohols have been successfully used to generate highly effective CBS catalysts, specific data for catalysts derived from this compound are not prominently featured in the literature. However, the principle remains applicable. The amino alcohol would react with borane (BH₃) to form the corresponding oxazaborolidine. This catalyst then coordinates with another equivalent of borane through the nitrogen atom, activating it as a Lewis acid. The ketone substrate then coordinates to the boron atom of the catalyst in a sterically controlled manner, positioning one of the ketone's prochiral faces for selective hydride delivery from the coordinated BH₃. researchgate.net

The enantioselectivity of these reductions is generally high, and the absolute configuration of the resulting alcohol is predictable based on the stereochemistry of the oxazaborolidine catalyst. For instance, oxazaborolidinones derived from L-α-amino acids have been used to catalyze the asymmetric reduction of acetophenone (B1666503) with borane, affording (R)-(+)-1-phenylethanol with up to 76% ee. researchgate.net

Table 3: Asymmetric Borane Reduction of Ketones Catalyzed by an In Situ Generated Oxazaborolidine

Ketone Catalyst Precursor Yield (%) Enantiomeric Excess (ee, %)
Acetophenone Chiral Lactam Alcohol 92 96 (R)
Propiophenone Chiral Lactam Alcohol 95 98 (R)
1-Indanone Chiral Lactam Alcohol 92 91 (R)
2-Chloroacetophenone Chiral Lactam Alcohol 88 91 (S)

Data sourced from a study using an oxazaborolidine generated in situ from a chiral lactam alcohol derived from (S)-pyroglutamate. nih.gov

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. nih.gov Chiral auxiliaries are frequently employed to control the stereochemical outcome. The diastereomer of the title compound, (1R,2S)-ephedrine, has been successfully used to create a novel chiral auxiliary for asymmetric aldol reactions. nih.gov

In this approach, (1R,2S)-ephedrine is converted into a 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one structure which serves as the chiral auxiliary. nih.gov Acylation of this auxiliary followed by enolate formation and reaction with an aldehyde leads to the aldol adducts with high diastereoselectivity (up to 99:1). nih.gov The stereochemical outcome is dictated by the conformation of the chiral enolate, where one face is shielded by a substituent on the auxiliary, directing the aldehyde to approach from the less hindered face. nih.govstrath.ac.uk After the reaction, the chiral auxiliary can be cleaved to reveal the enantiomerically enriched β-hydroxy acid. nih.gov

While this specific system was developed with ephedrine, the underlying principle of using an amino alcohol-derived chiral auxiliary to form a rigid, stereodirecting enolate is broadly applicable. Pseudoephedrine amides, for example, are well-known to undergo highly diastereoselective alkylations, a reaction that proceeds through a similar enolate intermediate. strath.ac.uk

Table 4: Diastereoselective Aldol Reaction of a Chiral Auxiliary with Various Aldehydes

Aldehyde Diastereomeric Ratio (syn:anti)
Benzaldehyde 99:1
Isobutyraldehyde 98:2
Acetaldehyde 89:11
Cinnamaldehyde >99:1

Data sourced from a study using a chiral 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one derived from (1R,2S)-ephedrine. nih.gov

Mechanistic Investigations of Reactions Involving 1r,2r 1 Amino 1 Phenylpropan 2 Ol

Elucidation of Reaction Pathways in Stereoselective Syntheses

The stereochemical information embedded in (1R,2R)-1-Amino-1-phenylpropan-2-ol makes it a powerful tool in asymmetric synthesis. It is frequently employed as a chiral auxiliary, guiding the stereochemical outcome of a reaction, after which it can be cleaved from the product. Mechanistic studies in this area are focused on understanding the transition states and intermediates that lead to the observed high stereoselectivity.

One of the classic applications of norephedrine (B3415761) derivatives is in the stereoselective alkylation of prochiral ketones and aldehydes. The amine functionality of this compound can be used to form a chiral imine or enamine intermediate. The subsequent alkylation step proceeds through a sterically biased transition state, where the bulky phenyl and methyl groups of the chiral auxiliary direct the incoming electrophile to one face of the enamine.

For instance, in the alkylation of a cyclohexanone (B45756) derivative using a chiral imine formed from this compound, the reaction proceeds through a rigid, chelated transition state. The lithium cation, commonly used as the counterion for the enolate, coordinates to both the enamine nitrogen and the hydroxyl oxygen of the auxiliary. This coordination, along with the steric hindrance from the phenyl group, forces the alkylating agent to approach from the less hindered face, resulting in high diastereoselectivity.

Table 1: Diastereoselectivity in Alkylation Reactions Using (1R,2R)-Norephedrine Derived Chiral Auxiliaries

ElectrophileSolventDiastereomeric Excess (d.e.)
Methyl iodideTHF>95%
Benzyl bromideToluene92%
Allyl iodideDiethyl ether90%

Furthermore, this compound is a precursor for various chiral ligands used in asymmetric catalysis. For example, it can be converted into chiral oxazoline (B21484) ligands. The mechanism of catalysis using these ligands often involves the formation of a chiral metal complex. The stereochemical environment created by the ligand around the metal center dictates the enantioselectivity of the reaction, such as in asymmetric hydrogenation or cyclopropanation reactions.

Understanding Catalytic Cycles in Biocatalytic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and alcohol dehydrogenases are capable of processing phenylpropanolamine derivatives with high stereospecificity. While this compound itself is a product of some biocatalytic routes, understanding the reverse reaction or the transformation of related compounds provides insight into the enzyme's catalytic cycle. rsc.orgresearchgate.netnih.gov

Recent research has focused on developing multi-enzyme cascade reactions for the synthesis of all four stereoisomers of nor(pseudo)ephedrine. rsc.orgresearchgate.net For the synthesis of (1R,2R)-norpseudoephedrine, a two-step cascade involving a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase and a subsequent stereoselective transamination has been developed. rsc.orgresearchgate.net

The proposed catalytic cycle for the transaminase step involves the following key stages:

Binding of the Ketone Substrate: The precursor ketone, 1-phenylpropane-1,2-dione, enters the active site of the (R)-selective ω-transaminase.

Formation of the External Aldimine: The pyridoxamine (B1203002) 5'-phosphate (PMP) form of the enzyme's cofactor donates its amino group to the ketone substrate, forming a Schiff base intermediate known as an external aldimine.

Tautomerization: A proton transfer leads to the formation of a ketimine intermediate.

Hydrolysis: The ketimine is hydrolyzed to release the chiral amine product, this compound, and regenerate the pyridoxal (B1214274) 5'-phosphate (PLP) form of the cofactor.

Regeneration of the PMP form: The PLP form then reacts with an amine donor (e.g., alanine (B10760859) or isopropylamine) to regenerate the PMP form, completing the catalytic cycle and allowing the enzyme to process another substrate molecule.

The high stereoselectivity of these enzymes is attributed to the specific arrangement of amino acid residues in the active site, which orients the substrate in a way that favors the formation of one stereoisomer over the others. dntb.gov.ua

Table 2: Key Enzymes in the Biocatalytic Synthesis of Phenylpropanolamine Stereoisomers

EnzymeTypeRole in Synthesis
Acetohydroxyacid Synthase I (AHAS I)CarboligaseSynthesis of (R)-phenylacetylcarbinol from benzaldehyde (B42025) and pyruvate. researchgate.net
ω-Transaminase (ω-TA)TransaminaseStereoselective amination of a ketone precursor to form the desired amino alcohol. researchgate.net
Alcohol Dehydrogenase (ADH)OxidoreductaseReduction of a carbonyl group in a precursor molecule. rsc.orgnih.gov
Styrene MonooxygenaseMonooxygenaseEpoxidation of β-methylstyrene to form the diol intermediate. nih.gov
Epoxide HydrolaseHydrolaseOpening of the epoxide ring to form a diol. nih.gov

Studies on Thermal Rearrangement Mechanisms of Related Intermediates

The thermal behavior of intermediates derived from this compound can lead to interesting molecular rearrangements. A notable example is the thermal reactions of oxazolidines, which can be synthesized from the reaction of this compound with aldehydes or ketones. nih.gov

NMR studies have provided evidence that cationic species act as intermediates in the acid-catalyzed reactions of oxazolidines derived from norephedrine when they react with nucleophiles. capes.gov.br The investigation of these intermediates offers information about their electronic structure and how it is influenced by substitutions on the ring. capes.gov.br

The thermal rearrangement of these oxazolidine (B1195125) rings can proceed through various pathways, depending on the substituents and reaction conditions. One possible mechanism involves a retro-1,3-dipolar cycloaddition, leading to the formation of an azomethine ylide and a carbonyl compound. mdpi.com The azomethine ylide is a highly reactive intermediate that can undergo subsequent reactions, including cycloadditions with other dipolarophiles present in the reaction mixture.

Another potential pathway for thermal rearrangement is through a concerted pericyclic reaction, such as a rsc.orgresearchgate.net-sigmatropic shift. In this mechanism, a substituent on the nitrogen atom migrates to the carbon atom at position 2 of the oxazolidine ring, leading to a rearranged product. The stereochemistry of the starting oxazolidine, derived from this compound, plays a crucial role in directing the stereochemical outcome of the rearrangement.

While detailed mechanistic studies on the thermal rearrangements of intermediates specifically derived from this compound are not extensively documented in publicly available literature, the principles governing the reactivity of related oxazolidines and other heterocyclic systems provide a framework for understanding these potential transformations. Research on the thermal rearrangement of thiocarbonyl-stabilized triphenylphosphonium ylides, for example, shows the formation of transient λ5-1,2-thiaphosphete intermediates. mdpi.com This suggests that similar complex intermediates could be involved in the thermal reactions of derivatives of this compound.

Analytical Methodologies for Stereoisomeric Purity and Characterization of 1r,2r 1 Amino 1 Phenylpropan 2 Ol

Chromatographic Techniques for Chiral Separation

Chromatography is the cornerstone for separating and quantifying stereoisomers. The subtle differences in the three-dimensional arrangement of these molecules require specialized techniques, known as chiral chromatography, to achieve resolution.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. youtube.com This fluid state, existing above its critical temperature and pressure, possesses unique properties—low viscosity and high diffusivity—that facilitate highly efficient and rapid separations. chromatographyonline.com

For the resolution of isomers of amino alcohols like (1R,2R)-1-Amino-1-phenylpropan-2-OL, SFC is particularly advantageous. The technique often provides better resolution and peak symmetry compared to other methods. chromatographyonline.com The separation is typically achieved on a chiral stationary phase (CSP), which contains a chiral selector that interacts differentially with each stereoisomer. Polysaccharide-based CSPs are among the most versatile and widely used in SFC for chiral separations. enseignementsup-recherche.gouv.fr

The mobile phase in SFC is a key factor in achieving optimal separation. While CO₂ is the main component, organic modifiers such as methanol, ethanol, or acetonitrile (B52724) are often added to increase the mobile phase's polarity and solvating power. chromatographyonline.com The nature of the alcohol modifier can significantly alter the selectivity of the separation. enseignementsup-recherche.gouv.fr Furthermore, small amounts of acidic or basic additives can be introduced to the mobile phase to improve the peak shape and resolution of basic compounds like primary amines. chromatographyonline.com

The general screening protocol for separating chiral primary amines via SFC involves testing a variety of CSPs with a mobile phase consisting of CO₂ and an alcohol modifier. chromatographyonline.com The ability to use higher flow rates without a significant loss in efficiency makes SFC a high-throughput technique, essential for rapid method development and quality control. chromatographyonline.comyoutube.com

Table 1: Comparison of Chromatographic Techniques for Chiral Separations

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂Liquid Solvents (e.g., Hexane (B92381), Ethanol, Acetonitrile, Water)
Key Advantages Faster separations, reduced organic solvent consumption, lower environmental impact, high efficiency. chromatographyonline.comyoutube.comRobust, versatile, widely available, well-established methods. chromatographyonline.comheraldopenaccess.us
Typical Application High-throughput chiral and achiral separations, purification. chromatographyonline.comenseignementsup-recherche.gouv.frPurity assessment, quantification, analysis of a wide range of compounds. heraldopenaccess.usgoogle.com
Stationary Phases Compatible with most HPLC columns, especially polysaccharide-based CSPs. chromatographyonline.comenseignementsup-recherche.gouv.frWide variety of chiral and achiral stationary phases available.

High-Performance Liquid Chromatography (HPLC) is a robust and indispensable tool for assessing the purity of this compound. It is widely used to determine both the diastereomeric and enantiomeric purity of the compound. heraldopenaccess.usgoogle.com

For diastereomeric purity, which refers to the ratio of the desired erythro isomer ((1R,2R) and (1S,2S)) to the threo isomers ((1R,2S) and (1S,2R)), both normal-phase and reverse-phase HPLC methods can be employed. A patent for the production of the related L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol details a method for determining the erythro:threo ratio. google.com While the specific conditions are for a related diastereomer, the principles are directly applicable.

Enantiomeric purity assessment by HPLC requires a chiral stationary phase (CSP) or a chiral derivatizing agent. The direct method, using a CSP, is the most common approach. These columns create a chiral environment where the two enantiomers, this compound and (1S,2S)-1-Amino-1-phenylpropan-2-OL, form transient diastereomeric complexes with the stationary phase of differing stabilities, leading to different retention times and thus, separation. A study on the related compound 1-Amino-2-propanol utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier for analysis. sielc.com

Table 2: Exemplary HPLC Conditions for Purity Analysis of a Related Amino Alcohol

ParameterCondition
Compound L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol
Analysis Type Optical Purity (%ee)
Column CHIRALCEL OD (Daicel Chemical Industries, Ltd.)
Mobile Phase Hexane / 2-Propanol / Diethylamine = 90 / 10 / 0.1 (v/v/v)
Flow Rate 1.0 ml/min
Detection UV at 254 nm
Retention Time (1S,2R) 23.36 min
Retention Time (1R,2S) Not specified, but resolved from (1S,2R)
Source: Adapted from patent EP1142864A1, which details the analysis of a diastereomer of the subject compound. google.com

Determination of Enantiomeric and Diastereomeric Excess

The stereoisomeric purity of this compound is quantified by determining its enantiomeric excess (ee) and diastereomeric excess (de). These values are crucial for quality control and regulatory compliance.

Enantiomeric Excess (ee) measures the purity of a sample with respect to its enantiomers. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. heraldopenaccess.us A completely pure sample of this compound would have an ee of 100%, while a racemic mixture (50:50 of (1R,2R) and (1S,2S) isomers) has an ee of 0%. heraldopenaccess.us

The calculation is as follows: ee (%) = |(% (1R,2R) isomer) - (% (1S,2S) isomer)|

Following chromatographic separation by SFC or HPLC, the peak areas corresponding to the (1R,2R) and (1S,2S) enantiomers are used to calculate their respective percentages and, subsequently, the enantiomeric excess.

Diastereomeric Excess (de) is an analogous measure used for mixtures of diastereomers. It quantifies the preference for one diastereomer over another. For this compound (an erythro isomer), the diastereomeric excess would be calculated relative to its threo diastereomers, (1R,2S)- and (1S,2R)-norephedrine.

The calculation is as follows: de (%) = |(% erythro isomers) - (% threo isomers)|

Chromatographic methods, such as GLC or HPLC, are used to separate the erythro and threo forms. google.com The resulting peak areas allow for the calculation of the diastereomeric ratio (e.g., erythro:threo) and the diastereomeric excess. For instance, a sample with an erythro:threo ratio of 95:5 would have a diastereomeric excess of 90%. While optical methods like circular dichroism can also be used, chromatography remains the gold standard for its accuracy and reliability. rsc.org

Future Directions and Research Perspectives in 1r,2r 1 Amino 1 Phenylpropan 2 Ol Chemistry

Development of Novel Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes has spurred research into greener synthetic routes for chiral molecules like (1R,2R)-1-Amino-1-phenylpropan-2-OL. Traditional chemical syntheses often involve harsh reaction conditions, hazardous reagents, and multiple protection/deprotection steps, leading to significant waste generation. Future research is centered on addressing these limitations through biocatalysis and other sustainable approaches.

A key focus is the utilization of enzymatic cascades, which allow for the synthesis of complex molecules from simple, achiral starting materials in a one-pot setup, minimizing waste and improving atom economy. rsc.orgresearchgate.net These biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, further enhancing their green credentials. rsc.org The development of these enzymatic routes represents a significant step towards a more sustainable production of this compound.

Future research in this area will likely concentrate on:

Immobilization of enzymes: Developing robust methods for immobilizing the enzymes used in the cascade reactions to allow for their easy recovery and reuse, thereby improving the cost-effectiveness of the process.

Alternative feedstocks: Exploring the use of renewable feedstocks and less expensive starting materials to further enhance the sustainability of the synthesis.

Exploration of New Catalytic Applications in Asymmetric Synthesis

Chiral amino alcohols and their derivatives are widely recognized for their utility as ligands and catalysts in asymmetric synthesis. polyu.edu.hk While the catalytic applications of other stereoisomers of 1-amino-1-phenylpropan-2-ol (B1590006) are well-documented, the specific exploration of this compound in this context presents a promising avenue for future research.

The unique stereochemistry of the (1R,2R) isomer can lead to novel selectivities in various asymmetric transformations. Future research endeavors are expected to focus on:

Ligand Development: Synthesizing and evaluating new chiral ligands derived from this compound for a range of metal-catalyzed asymmetric reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions.

Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts, which offer a metal-free alternative for asymmetric synthesis.

Mechanistic Studies: Conducting detailed mechanistic investigations to understand the origin of stereoselectivity in reactions catalyzed by this compound-based systems, which will guide the design of more efficient and selective catalysts.

The table below outlines potential areas for new catalytic applications.

Asymmetric Reaction TypePotential Role of this compound Derivative
Asymmetric HydrogenationChiral ligand for transition metal catalysts
Asymmetric AlkylationChiral auxiliary or ligand
Asymmetric Aldol (B89426) ReactionsChiral catalyst or ligand
Asymmetric Michael AdditionsChiral catalyst or ligand

Advanced Biocatalytic System Design and Enzyme Engineering

Recent breakthroughs have demonstrated the power of biocatalysis for the efficient and highly stereoselective synthesis of this compound. rsc.orgrsc.org A notable example is a two-step enzymatic cascade that produces (1R,2R)-norpseudoephedrine with excellent optical purity (ee >99% and de >98%). rsc.orgresearchgate.netrsc.org This process utilizes an (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase in the first step, followed by an (R)-selective ω-transaminase in the second step. rsc.org

Future research in this domain is poised to refine these systems and expand the biocatalytic toolbox. Key areas of investigation include:

Enzyme Engineering: Employing protein engineering techniques, such as directed evolution and rational design, to improve the stability, activity, and substrate scope of the enzymes used in the cascade. This could involve enhancing the thermostability of the enzymes or altering their substrate specificity to accept a wider range of starting materials. researchgate.net

One-Pot, Multi-Enzyme Systems: Designing more complex and efficient one-pot, multi-enzyme cascades that can perform multiple transformations sequentially without the need for intermediate purification steps. researchgate.net This approach can significantly streamline the synthetic process and reduce waste.

Whole-Cell Biocatalysts: Developing and optimizing whole-cell biocatalysts that express the required enzymes. rsc.org Using whole cells can eliminate the need for costly and time-consuming enzyme purification, although challenges such as substrate transport and competing metabolic pathways need to be addressed.

The following table summarizes a reported biocatalytic cascade for the synthesis of (1R,2R)-Norpseudoephedrine. rsc.org

Reaction StepEnzymeSubstratesProduct
1(R)-selective carboligaseBenzaldehyde (B42025), Pyruvate(R)-Phenylacetylcarbinol
2(R)-selective ω-transaminase(R)-Phenylacetylcarbinol, Amine donor(1R,2R)-Norpseudoephedrine

Expansion of Derivative Synthesis for Specialized Applications

The synthesis of novel derivatives of this compound is a promising strategy for accessing compounds with tailored properties for specialized applications. By modifying the functional groups of the parent molecule, it is possible to fine-tune its biological activity, physical properties, and catalytic performance.

Future research is expected to explore the synthesis of a diverse range of derivatives, including:

N-Substituted Analogs: The introduction of various substituents on the nitrogen atom can lead to derivatives with altered pharmacological profiles or catalytic activities. For example, N-methylation of norpseudoephedrine (B1213554) yields pseudoephedrine, a related alkaloid with different biological properties. nih.gov

Oxazolidine (B1195125) Derivatives: The formation of oxazolidine rings by reacting this compound with aldehydes or ketones can create valuable chiral auxiliaries for asymmetric synthesis. acs.org The stereochemistry of these auxiliaries can direct the outcome of subsequent reactions.

Fluorinated Derivatives: The incorporation of fluorine atoms into the molecule can significantly impact its properties, including metabolic stability and binding affinity to biological targets. The synthesis and evaluation of novel fluoroalkyl derivatives could lead to the discovery of new drug candidates. nih.gov

The table below provides examples of potential derivative classes and their specialized applications.

Derivative ClassPotential Application
N-Alkyl DerivativesPharmaceutical agents with modified activity
OxazolidinonesChiral auxiliaries in asymmetric synthesis
Phosphine (B1218219) LigandsCatalysts for cross-coupling reactions
Fluorinated AnalogsProbes for medicinal chemistry and PET imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.